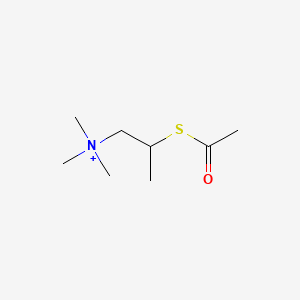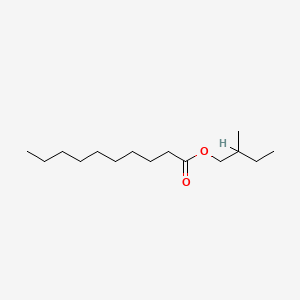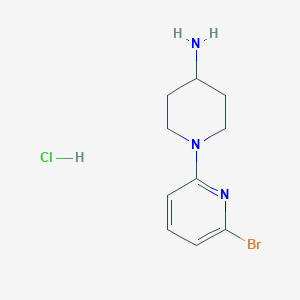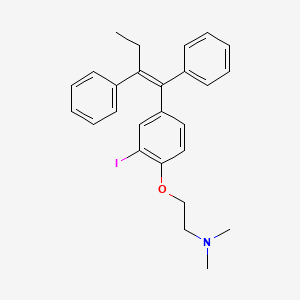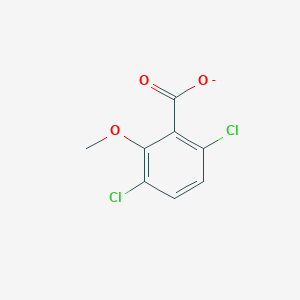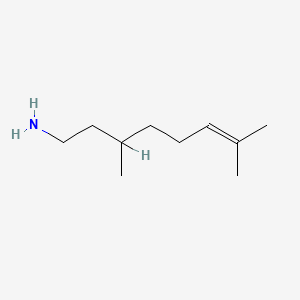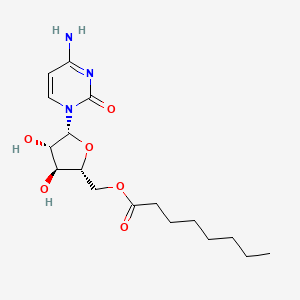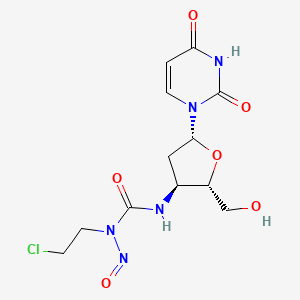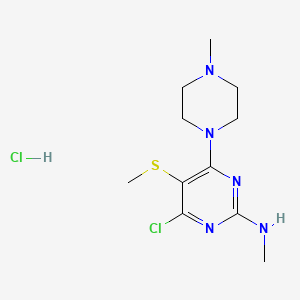
8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of four hydroxyl groups attached to the tetrahydrobenz(a)anthracene structure, making it a tetrahydrotetrol.
Vorbereitungsmethoden
The synthesis of 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene typically involves the hydrolysis of 8,9-dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene This reaction is carried out under acidic conditions, which facilitates the opening of the epoxide ring and the subsequent formation of the tetrahydrotetrol
Analyse Chemischer Reaktionen
8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene is primarily used in scientific research to study the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on biological systems. It is particularly relevant in cancer research, as it helps in understanding the mechanisms of carcinogenesis induced by benz(a)anthracene and related compounds . Additionally, it is used in studies involving the enzymatic processes that convert these hydrocarbons into their active or inactive forms.
Wirkmechanismus
The mechanism of action of 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene involves its interaction with cellular enzymes that metabolize polycyclic aromatic hydrocarbons. These enzymes, such as cytochrome P450, convert the compound into reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets include DNA, where the compound forms adducts that can cause mutations and initiate cancer development.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene include other tetrahydroxy derivatives of polycyclic aromatic hydrocarbons, such as 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene . These compounds share similar structural features and metabolic pathways but differ in their specific biological activities and carcinogenic potentials. The uniqueness of 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene lies in its specific hydroxylation pattern and its role as a metabolite of benz(a)anthracene, which is a well-known environmental carcinogen .
Eigenschaften
CAS-Nummer |
53760-22-8 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(20)18(22)17(15)21/h1-8,15-22H |
InChI-Schlüssel |
SILCUWKIINXJQT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O |
Synonyme |
8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene 8,9,10,11-THBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



